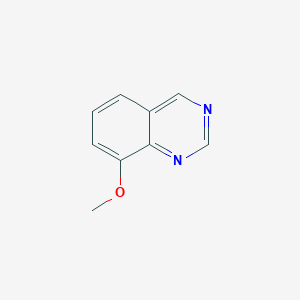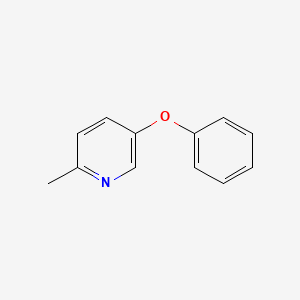amine CAS No. 756475-18-0](/img/structure/B3282739.png)
[(3,4-Dichlorophenyl)methyl](3-methylbutyl)amine
Vue d'ensemble
Description
“(3,4-Dichlorophenyl)methylamine” is a chemical compound with the molecular formula C12H17Cl2N . It has a molecular weight of 246.18 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17Cl2N/c1-9(2)5-6-15-8-10-3-4-11(13)12(14)7-10/h3-4,7,9,15H,5-6,8H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“(3,4-Dichlorophenyl)methylamine” is a liquid at room temperature . It has a predicted boiling point of 306.5 °C at 760 mmHg and a predicted density of 1.1 g/mL . The refractive index is predicted to be n20D 1.52 .Applications De Recherche Scientifique
Environmental Impact and Biodegradation
Recent studies have investigated the environmental impact of organochlorine compounds, including chlorophenols and their derivatives, which are structurally related to “(3,4-Dichlorophenyl)methylamine”. Krijgsheld and Gen (1986) assessed the consequences of contamination by chlorophenols in the aquatic environment. They found that these compounds generally exert moderate toxic effects on mammalian and aquatic life, with long-term exposure posing considerable toxicity to fish. The persistence of these compounds in the environment can vary, becoming moderate to high depending on environmental conditions, although bioaccumulation is expected to be low. The review highlights the importance of understanding the environmental fate of such compounds and their degradation processes (K. Krijgsheld & A. D. Gen, 1986).
Advanced Oxidation Processes for Degradation
Akash P. Bhat and P. Gogate (2021) reviewed the efficacy of advanced oxidation processes (AOPs) in degrading nitrogen-containing compounds, which include amines and azo compounds, often found in industrial wastewater. These compounds are resistant to conventional degradation processes but can be effectively mineralized by AOPs, improving the overall treatment schemes. The review focuses on the degradation efficiencies, reaction mechanisms, and the effects of various process parameters on the degradation of these recalcitrant compounds. Ozone and Fenton processes are noted for their reactivity towards most amines, dyes, and pesticides, suggesting the potential for efficient treatment methods for contaminants related to “(3,4-Dichlorophenyl)methylamine” and its derivatives (Akash P. Bhat & P. Gogate, 2021).
Synthesis and Industrial Applications
The synthesis and applications of amino-1,2,4-triazoles, which share functional group similarities with “(3,4-Dichlorophenyl)methylamine”, have been extensively reviewed by Nazarov V.N. et al. (2021). The review compiles information on the industrial use of 3- and 4-amino-1,2,4-triazoles as raw materials in the fine organic synthesis industry. These compounds have found applications in producing agricultural products, pharmaceuticals, dyes, and high-energy materials, showcasing the versatility of nitrogen-containing compounds in various industrial applications. The review discusses existing production methods and potential applications, highlighting the importance of such compounds in developing new industrial processes and products (Nazarov V.N. et al., 2021).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propriétés
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-3-methylbutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2N/c1-9(2)5-6-15-8-10-3-4-11(13)12(14)7-10/h3-4,7,9,15H,5-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPARZLCQFPJOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNCC1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3,4-Dichlorophenyl)methyl](3-methylbutyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B3282667.png)
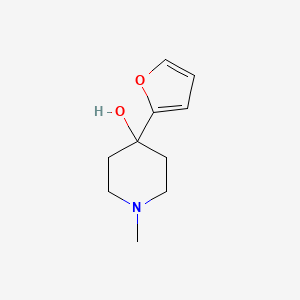
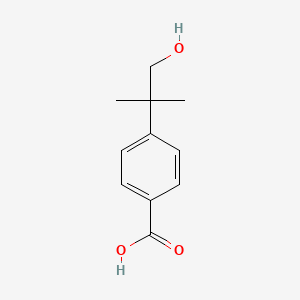

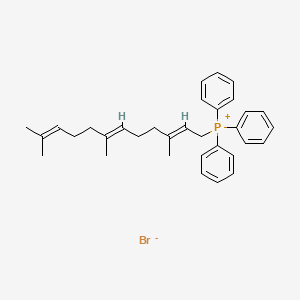

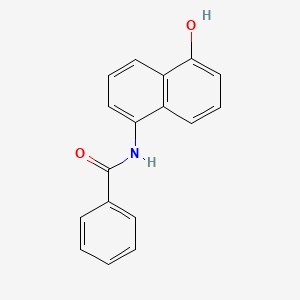
![1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine](/img/structure/B3282699.png)

